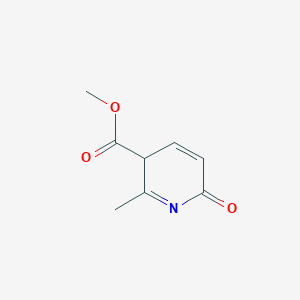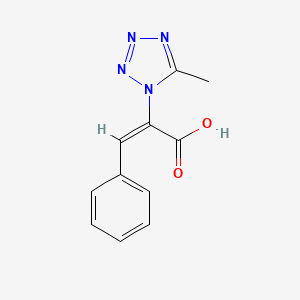
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride is a synthetic compound that belongs to the class of phenylpropanone derivatives. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of dichlorophenyl and dimethylamino groups in its structure suggests that it may have unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and dimethylamine.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 1-(3,4-dichlorophenyl)-2-(dimethylamino)propan-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one.
Hydrochloride Formation: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenylpropanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(3,4-Dichlorophenyl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
1-(3,4-Dichlorophenyl)-2-(isopropylamino)propan-1-one: Similar structure but with an isopropylamino group instead of a dimethylamino group.
Uniqueness
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride is unique due to the presence of both dichlorophenyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14Cl3NO |
|---|---|
Peso molecular |
282.6 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-7(14(2)3)11(15)8-4-5-9(12)10(13)6-8;/h4-7H,1-3H3;1H |
Clave InChI |
YZLUDTMQXDYUBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)

![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)


![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)


![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)
